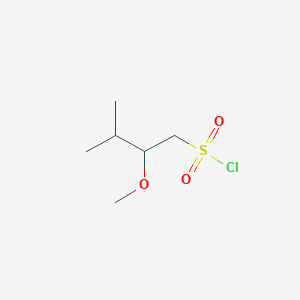

2-Methoxy-3-methylbutane-1-sulfonyl chloride

Beschreibung

2-Methoxy-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a methoxy group at the 2-position, a methyl group at the 3-position, and a sulfonyl chloride functional group at the 1-position of a butane backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides or other sulfur-containing molecules. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution or coupling reactions.

Eigenschaften

IUPAC Name |

2-methoxy-3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFIPEGMJVMGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methoxy-3-methylbutane-1-sulfonic acid+SOCl2→2-Methoxy-3-methylbutane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for 2-Methoxy-3-methylbutane-1-sulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-3-methylbutane-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

2-Methoxy-3-methylbutane-1-sulfonic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-methylbutane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

Protecting Group: Used to protect alcohol and amine functionalities during multi-step synthesis.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functionalities.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl and amino groups in organic molecules, resulting in the formation of sulfonate esters and sulfonamides, respectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

The closest structural analog identified in the provided evidence is 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4). Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

| Property | 2-Methoxy-3-methylbutane-1-sulfonyl Chloride | 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₇H₁₅ClO₃S | C₁₀H₂₁ClO₃S |

| Molecular Weight | ~214.7 g/mol | 256.79 g/mol |

| Substituent at Position 2 | Methoxy (-OCH₃) | Isobutoxymethyl (-CH₂-O-C(CH₃)₂CH₂) |

| Reactivity | High (smaller substituent reduces steric hindrance) | Moderate (bulky isobutoxymethyl group increases steric hindrance) |

| Solubility | Likely polar aprotic solvent-soluble (e.g., THF, DCM) | Increased lipophilicity due to branched alkyl chain |

Stability and Handling

- Thermal Stability: No direct data are available for either compound. However, sulfonyl chlorides generally require storage at low temperatures to prevent decomposition. The branched isobutoxymethyl group in the analog may confer marginally better stability due to reduced molecular mobility.

- Hydrolytic Sensitivity : Both compounds are expected to hydrolyze in the presence of moisture, but the rate may differ. The methoxy derivative’s smaller substituent could allow faster hydrolysis compared to the bulkier analog.

Industrial and Pharmaceutical Relevance

- 2-Methoxy-3-methylbutane-1-sulfonyl chloride is hypothesized to be more suitable for synthesizing compact sulfonamide derivatives due to its smaller substituent.

- 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4) may find use in creating lipophilic intermediates for drug candidates targeting hydrophobic binding pockets .

Biologische Aktivität

2-Methoxy-3-methylbutane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest in various fields including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Methoxy-3-methylbutane-1-sulfonyl chloride is C₆H₁₃ClO₂S. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to act as an electrophile in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of 2-Methoxy-3-methylbutane-1-sulfonyl chloride can be attributed to its ability to interact with various biomolecules. Here are some key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active site, thus altering enzyme activity.

- Receptor Binding : It can potentially bind to receptors, modulating signaling pathways that are crucial for cellular responses.

Case Studies and Research Findings

Recent studies have investigated the biological implications of sulfonyl chlorides, including 2-Methoxy-3-methylbutane-1-sulfonyl chloride. Below are summarized findings from selected research:

Table 1: Summary of Biological Activities

Applications in Drug Development

The compound's biological activities suggest potential applications in drug development:

- Antimicrobial Agents : Due to its efficacy against bacteria, it may be developed further as an antimicrobial agent.

- Cancer Therapeutics : Its cytotoxic properties indicate that it could be explored for use in cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-3-methylbutane-1-sulfonyl chloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of the corresponding sulfonic acid or reaction of thiol precursors with oxidizing agents like chlorine gas. Key parameters include temperature control (e.g., maintaining 0–5°C to prevent decomposition), solvent choice (e.g., dichloromethane for inert conditions), and stoichiometric ratios of chlorinating agents (e.g., SOCl₂ or PCl₅). Purification via fractional distillation or recrystallization is critical to isolate the sulfonyl chloride .

Q. How does the reactivity of 2-methoxy-3-methylbutane-1-sulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The methoxy and methyl substituents enhance steric hindrance, reducing reactivity compared to simpler sulfonyl chlorides like methanesulfonyl chloride. However, the electron-donating methoxy group stabilizes intermediates, favoring sulfonamide formation with amines. Comparative studies with analogs (e.g., 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride) show slower reaction kinetics but higher selectivity in bulky environments .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (–OCH₃) and methyl (–CH(CH₃)) groups.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S–O stretch) confirm sulfonyl chloride functionality.

- HPLC/MS : Quantifies purity and detects hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or oxidation) during functionalization of 2-methoxy-3-methylbutane-1-sulfonyl chloride?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Temperature Optimization : Reactions at –20°C minimize decomposition, as shown in analogous sulfonyl chloride syntheses .

- Additives : Catalytic DMAP or pyridine scavenges HCl, accelerating sulfonamide formation and reducing side-product accumulation .

Q. How can computational modeling predict regioselectivity in sulfonamide formation with this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict attack trajectories of nucleophiles (e.g., amines). For example, the methoxy group’s electron-donating effect lowers the energy barrier for nucleophilic attack at the sulfur center. Experimental validation via kinetic studies (e.g., Hammett plots) aligns with computational predictions .

Q. How should researchers resolve contradictions in reported reaction yields for this compound across studies?

- Methodological Answer :

- Systematic Variable Testing : Replicate conditions while isolating variables (e.g., solvent polarity, reagent purity).

- Byproduct Analysis : Use LC-MS to identify undocumented intermediates (e.g., sulfonic anhydrides).

- Comparative Benchmarking : Reference structurally similar compounds (Table 1) to contextualize yield discrepancies .

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.